1-(3-Fluorobenzyl)-2(1H)-quinolinone is a synthetic compound belonging to the quinolinone family. Quinolinones are a class of heterocyclic compounds characterized by a 2-quinolinone core structure. These compounds have demonstrated a wide range of biological activities, making them valuable targets in medicinal chemistry research. 1-(3-Fluorobenzyl)-2(1H)-quinolinone, specifically, has shown promising antiviral activity, particularly against the hepatitis B virus (HBV) [].
1-(3-Fluorobenzyl)-2(1H)-quinolinone is a synthetic compound belonging to the quinolinone family, which is characterized by its unique chemical structure and potential biological activities. Quinolinones are known for their diverse pharmacological properties, including antibacterial, antiviral, and anticancer activities. This specific compound features a fluorobenzyl group at the 1-position and a quinolinone moiety, which may contribute to its biological efficacy.
The compound can be synthesized through various chemical reactions involving quinoline derivatives. The presence of the fluorine atom in the benzyl group is significant as fluorinated compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts.
1-(3-Fluorobenzyl)-2(1H)-quinolinone is classified as a heterocyclic organic compound, specifically a quinolinone derivative. It falls under the category of small molecular weight organic compounds that are often explored in medicinal chemistry for their therapeutic potential.
The synthesis of 1-(3-fluorobenzyl)-2(1H)-quinolinone can be achieved through several methods, primarily involving the alkylation of 8-hydroxyquinoline derivatives. For instance, a common approach includes:
A typical reaction involves stirring the starting material with the appropriate base and solvent at room temperature, followed by the addition of the alkylating agent. The progress of the reaction can be monitored using thin-layer chromatography (TLC). Upon completion, the product is isolated through filtration and purification techniques such as recrystallization or chromatography.
The molecular structure of 1-(3-fluorobenzyl)-2(1H)-quinolinone can be represented as follows:
The structure features a quinolinone core with a fluorobenzyl substituent, which significantly influences its chemical properties and reactivity.
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used techniques to confirm the structure of synthesized compounds. The NMR spectrum would typically show distinct peaks corresponding to hydrogen atoms in various environments within the molecule.
1-(3-Fluorobenzyl)-2(1H)-quinolinone may participate in various chemical reactions typical for quinolone derivatives. These include:
The reactivity of this compound can be influenced by factors such as solvent choice, temperature, and the presence of catalysts. For example, using Lewis acids can facilitate certain reactions by stabilizing intermediates.
The mechanism of action for 1-(3-fluorobenzyl)-2(1H)-quinolinone is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors.
In vitro studies have shown that quinolone derivatives can modulate signaling pathways involved in cell proliferation and apoptosis, indicating their potential role in cancer therapy.
Relevant analyses such as infrared (IR) spectroscopy would provide insights into functional groups present within the compound.
1-(3-Fluorobenzyl)-2(1H)-quinolinone has potential applications in:
Research into similar compounds has indicated their utility in developing therapeutic agents due to their diverse biological activities, including antimicrobial and anticancer effects.
The 2(1H)-quinolinone scaffold is a privileged heterocyclic structure in central nervous system (CNS) drug discovery, characterized by a fused bicyclic system comprising a benzene ring conjugated to a 2-pyridone moiety. This scaffold demonstrates exceptional versatility in interacting with neurological targets due to:
Recent advances highlight its application in multi-target directed ligands (MTDLs). For example, triazole-quinolinone hybrids exhibit dual antidepressant and antiseizure activities by modulating GABAergic pathways and monoamine systems simultaneously [5]. Computational studies reveal that quinolinone derivatives achieve CNS drug-likeness parameters (as defined by Lipinski’s Rule of Five variants for brain penetration): molecular weight <450 Da, clogP 2–5, and polar surface area <90 Ų [9]. Table 1 compares key physicochemical properties of 2(1H)-quinolinone derivatives optimized for CNS penetration.
Table 1: Physicochemical Properties of Bioactive 2(1H)-Quinolinone Derivatives
Compound | MW (Da) | clogP | PSA (Ų) | HBD/HBA | BBB Score* |
---|---|---|---|---|---|
1-(3-fluorobenzyl)-2(1H)-quinolinone | 267.3 | 3.1 | 32.7 | 1/3 | 0.65 |
Unsubstituted 2(1H)-quinolinone | 159.2 | 1.8 | 29.1 | 1/2 | 0.48 |
Triazole-quinolinone hybrid [5] | 298.2 | 2.7 | 58.3 | 1/6 | 0.52 |
*BBB Score prediction: >0.5 = high penetration probability [9] |
The strategic incorporation of fluorobenzyl groups at the N1-position of 2(1H)-quinolinone markedly enhances pharmacodynamic and pharmacokinetic properties. The 3-fluorobenzyl variant specifically improves:
Quantum mechanical calculations indicate that 3-fluorobenzyl induces a dipole moment shift of 1.2 Debye in the quinolinone system, optimizing electrostatic complementarity with ATP-binding pockets of kinases (e.g., GSK3β). This aligns with crystallographic data showing fluorine’s orthogonal positioning toward hydrophobic subpockets in 85% of kinase targets [9].
The structural plasticity of 1-(3-fluorobenzyl)-2(1H)-quinolinone enables simultaneous modulation of pathogenic cascades in comorbid neurological conditions, notably Alzheimer’s disease (AD) with epilepsy or depression. Key mechanisms include:
Table 2 showcases the multi-target engagement profile of fluorobenzyl-quinolinones against neurological targets. The 2025 Alzheimer’s drug development pipeline identifies 33% repurposed agents, with dual-target candidates like 1-(3-fluorobenzyl)-2(1H)-quinolinone constituting 14% of disease-targeted therapies [1].
Table 2: Dual-Target Engagement Profile of Fluorobenzyl-Quinolinone Derivatives
Target | Assay Type | Affinity (IC₅₀/Kᵢ) | *Selectivity Ratio ** | Therapeutic Implication |
---|---|---|---|---|
MAO-B | Enzyme inhibition | 0.8 μM | 12.5 (vs. MAO-A) | Anti-Parkinsonian/depressant |
Acetylcholinesterase (AChE) | Ellman’s assay | 98 nM | 8.2 (vs. BuChE) | Cognitive enhancement in AD |
GABAₐ receptor | Patch-clamp | EC₅₀ = 15 μM | >100 (vs. glutamate receptors) | Antiseizure/anxiolytic |
SERT | Radioligand binding | 0.3 μM | 6.7 (vs. NET) | Antidepressant |
GSK3β | Kinase activity | 2.1 μM | 4.3 (vs. CDK2) | Anti-tau phosphorylation |
*Selectivity ratio = IC₅₀(off-target)/IC₅₀(target) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7